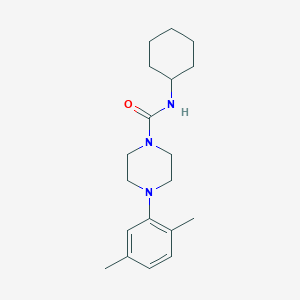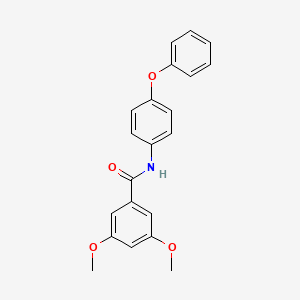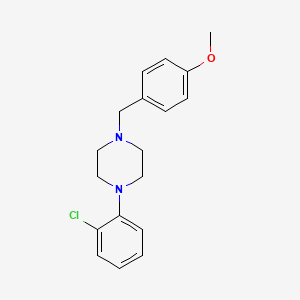![molecular formula C10H14ClN3O2 B5728257 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine involves the inhibition of specific molecular targets such as kinases and enzymes. It achieves this by binding to the active site of the target protein and disrupting its function. This results in the modulation of various cellular processes such as cell growth, proliferation, and signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine are dependent on the specific molecular targets it interacts with. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In the brain, it has been used to study the role of specific proteins and enzymes in synaptic transmission and plasticity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine in lab experiments is its high specificity for certain molecular targets. This allows for the precise modulation of specific cellular processes. Additionally, its solubility in polar solvents makes it easy to work with in lab settings. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine. One area of interest is the development of more selective and potent analogs of this compound for use in cancer research and chemical biology. Additionally, further studies are needed to elucidate the specific molecular targets and pathways affected by this compound. Finally, the potential use of this compound as a therapeutic agent for various diseases warrants further investigation.
In conclusion, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine is a promising chemical compound that has potential applications in various fields. Its high specificity for certain molecular targets and solubility in polar solvents make it an attractive tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a white crystalline powder that is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学的研究の応用
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and chemical biology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neuroscience, it has been used as a tool to study the role of certain proteins and enzymes in the brain. In chemical biology, it has been utilized as a chemical probe to investigate the function of various biomolecules.
特性
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7-9(11)8(2)14(12-7)10(15)13-3-5-16-6-4-13/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQELVGKNWVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)




![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)